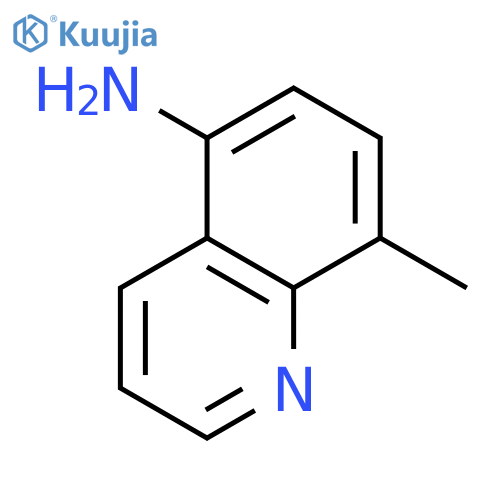Cas no 50358-40-2 (8-Methylquinolin-5-amine)

8-Methylquinolin-5-amine structure
商品名:8-Methylquinolin-5-amine
8-Methylquinolin-5-amine 化学的及び物理的性質
名前と識別子
-
- 8-Methylquinolin-5-amine
- 8-methyl-5-quinolinamine(SALTDATA: FREE)
- 8-Methyl-quinolin-5-ylamine
- 5-amino-8-methylquinoline
- 8-Methyl-[5]chinolylamin
- 8-methyl-[5]quinolylamine
- 8-methyl-5-quinolinamine
- 8-methyl-5-quinolylamine
- 8-methylquinolin-5-ylamine
- AC1L75R3
- AC1Q2GP0
- CTK1H3122
- NSC201508
- SureCN4528191
- STK855680
- CS-0141206
- EN300-28970
- BBL030079
- Z235363163
- DTXSID70308025
- NSC-201508
- NSC 201508
- MFCD03724045
- NS-01231
- D82220
- NCGC00341621-01
- SB67562
- AKOS000132816
- SCHEMBL4528191
- 50358-40-2
- PILPIITVELSUBH-UHFFFAOYSA-N
- AB01333566-02
- 8-Methyl-quinolin-5-ylamine, AldrichCPR
-
- MDL: MFCD03724045
- インチ: InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
- InChIKey: PILPIITVELSUBH-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=C(C=C1)N)C=CC=N2
計算された属性
- せいみつぶんしりょう: 158.0845
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 144-146 °C
- ふってん: 327.5±27.0 °C at 760 mmHg
- フラッシュポイント: 178.1±10.9 °C
- PSA: 38.91
- LogP: 2.70660
- じょうきあつ: 0.0±0.7 mmHg at 25°C
8-Methylquinolin-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Methylquinolin-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28970-10.0g |
8-methylquinolin-5-amine |
50358-40-2 | 95% | 10.0g |
$812.0 | 2023-02-14 | |
| Enamine | EN300-28970-0.1g |
8-methylquinolin-5-amine |
50358-40-2 | 95% | 0.1g |
$37.0 | 2023-09-06 | |
| TRC | M321063-100mg |
8-Methylquinolin-5-amine |
50358-40-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| Enamine | EN300-28970-5g |
8-methylquinolin-5-amine |
50358-40-2 | 95% | 5g |
$420.0 | 2023-09-06 | |
| TRC | M321063-500mg |
8-Methylquinolin-5-amine |
50358-40-2 | 500mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV085-200mg |
8-Methylquinolin-5-amine |
50358-40-2 | 95% | 200mg |
249.0CNY | 2021-07-13 | |
| Enamine | EN300-28970-2.5g |
8-methylquinolin-5-amine |
50358-40-2 | 95% | 2.5g |
$225.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D963772-1g |
8-METHYLQUINOLIN-5-AMINE |
50358-40-2 | 95% | 1g |
$140 | 2024-06-06 | |
| abcr | AB264674-250 mg |
8-Methyl-5-quinolinamine |
50358-40-2 | 250MG |
€151.40 | 2022-06-11 | ||
| Fluorochem | 030865-5g |
8-Methyl-quinolin-5-ylamine |
50358-40-2 | 95% | 5g |
£388.00 | 2022-03-01 |
8-Methylquinolin-5-amine 関連文献
-
N. P. Buu-Ho? J. Chem. Soc. C 1967 213
-
2. Carcinogenic nitrogen compounds. Part LXX. Polycyclic naphthyridines by means of the Ullmann–Fetvadjian reactionN. P. Buu-Ho?,P. Jacquignon,M. Mangane J. Chem. Soc. C 1971 1991
50358-40-2 (8-Methylquinolin-5-amine) 関連製品
- 948293-65-0(8-ethylquinolin-4-amine)
- 948293-29-6(7,8-Dimethyl-quinolin-4-ylamine)
- 19701-33-8(4-Amino-3-methyl-quinoline)
- 116632-62-3(7-Quinolinamine,8-methyl-)
- 893762-15-7(4-Amino-8-methylquinoline)
- 929339-38-8(4-Amino-6,8-dimethylquinoline)
- 948292-74-8( )
- 90868-08-9(1H-Indol-4-amine,7-methyl-)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:50358-40-2)8-Methylquinolin-5-amine

清らかである:99%
はかる:5g
価格 ($):290.0